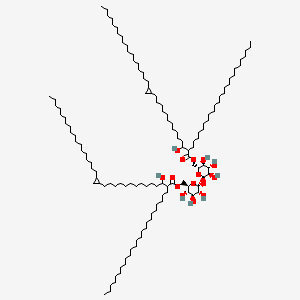
CID 73357425
Overview
Description
Preparation Methods
The synthesis of di-C8-10-alkyldimethylammonium chloride typically involves the quaternization of a neutral amine with an alkyl halide. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may vary, but they generally follow similar principles to ensure high purity and yield.
Chemical Reactions Analysis
Di-C8-10-alkyldimethylammonium chloride undergoes several types of chemical reactions:
Quaternization Reactions: This involves the reaction of a neutral amine with an alkyl halide to form the charged quaternary ammonium cation.
Combustion Reactions: Alkanes in the compound can undergo combustion with oxygen to release carbon dioxide and water vapor.
Common reagents used in these reactions include alkyl halides and oxygen. The major products formed from these reactions are quaternary ammonium cations and combustion products like carbon dioxide and water.
Scientific Research Applications
Di-C8-10-alkyldimethylammonium chloride has a wide range of scientific research applications:
Chemistry: It is used as a surfactant and phase transfer catalyst in various chemical reactions.
Biology: The compound is employed as an antimicrobial agent in biological studies to inhibit the growth of bacteria and other microorganisms.
Medicine: It is used in the formulation of disinfectants and antiseptics for medical applications.
Industry: The compound is utilized in industrial cleaning products, water treatment, and as a preservative in various formulations.
Mechanism of Action
The mechanism of action of di-C8-10-alkyldimethylammonium chloride involves its interaction with microbial cell membranes. The quaternary ammonium cation disrupts the cell membrane integrity, leading to cell lysis and death. This compound targets the lipid bilayer of the cell membrane, causing leakage of cellular contents and ultimately resulting in microbial inhibition.
Comparison with Similar Compounds
Di-C8-10-alkyldimethylammonium chloride can be compared with other quaternary ammonium compounds such as:
Benzalkonium chloride: Another widely used antimicrobial agent with similar applications but different alkyl chain lengths.
Cetyltrimethylammonium bromide: Used as a surfactant and antimicrobial agent with a different molecular structure.
Didecyldimethylammonium chloride: Similar in function but with different alkyl chain lengths and molecular weight.
Di-C8-10-alkyldimethylammonium chloride is unique due to its specific alkyl chain lengths (C8-10) and its effectiveness as an antimicrobial agent in various applications.
Properties
InChI |
InChI=1S/C24H52Cl2.C8H18/c1-2-3-4-9-14-19-24(20-15-10-5-7-12-17-22-25)21-16-11-6-8-13-18-23-26;1-3-5-7-8-6-4-2/h24H,2-23,25-26H2,1H3;3-8H2,1-2H3/q+4; | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQBKMULQUWBBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC.CCCCCCCC(CCCCCCCC[ClH2+2])CCCCCCCC[ClH2+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H70Cl2+4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, <10% Aqueous solution: Clear liquid; [Tasman MSDS] | |
| Record name | Quaternary ammonium compounds, di-C8-10-alkyldimethyl, chlorides | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Quaternary ammonium compounds, di-C8-10-alkyldimethyl, chlorides | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17065 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
68424-95-3 | |
| Record name | Quaternary ammonium compounds, di-C8-10-alkyldimethyl, chlorides | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Quaternary ammonium compounds, di-C8-10-alkyldimethyl, chlorides | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.918 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















